molecular formula C20H22Cl2N2O4 B4982258 Hexane-1,6-diyl bis[(4-chlorophenyl)carbamate]

Hexane-1,6-diyl bis[(4-chlorophenyl)carbamate]

Cat. No.: B4982258
M. Wt: 425.3 g/mol
InChI Key: IWIOHMQXFDIHKR-UHFFFAOYSA-N
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Description

Hexane-1,6-diyl bis[(4-chlorophenyl)carbamate] is an organic compound with the molecular formula C20H22Cl2N2O4. It is characterized by the presence of two 4-chlorophenyl carbamate groups attached to a hexane-1,6-diyl backbone.

Preparation Methods

The synthesis of Hexane-1,6-diyl bis[(4-chlorophenyl)carbamate] typically involves the reaction of hexane-1,6-diol with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Hexane-1,6-diol+24-chlorophenyl isocyanateHexane-1,6-diyl bis[(4-chlorophenyl)carbamate]\text{Hexane-1,6-diol} + 2 \, \text{4-chlorophenyl isocyanate} \rightarrow \text{Hexane-1,6-diyl bis[(4-chlorophenyl)carbamate]} Hexane-1,6-diol+24-chlorophenyl isocyanate→Hexane-1,6-diyl bis[(4-chlorophenyl)carbamate]

The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction temperature is maintained at around 50-70°C, and the reaction mixture is stirred for several hours until the completion of the reaction .

Chemical Reactions Analysis

Hexane-1,6-diyl bis[(4-chlorophenyl)carbamate] can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form hexane-1,6-diol and 4-chlorophenyl carbamate.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include water, acids, bases, and oxidizing agents such as potassium permanganate or hydrogen peroxide .

Scientific Research Applications

Hexane-1,6-diyl bis[(4-chlorophenyl)carbamate] has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexane-1,6-diyl bis[(4-chlorophenyl)carbamate] involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Hexane-1,6-diyl bis[(4-chlorophenyl)carbamate] can be compared with similar compounds such as:

  • Hexane-1,6-diyl bis[(4-methylphenyl)carbamate]
  • Hexane-1,6-diyl bis[(4-fluorophenyl)carbamate]
  • Hexane-1,6-diyl bis[(4-bromophenyl)carbamate]

These compounds share a similar hexane-1,6-diyl backbone but differ in the substituents on the phenyl rings. The presence of different substituents can significantly affect their chemical and biological properties, making each compound unique in its own right .

Properties

IUPAC Name

6-[(4-chlorophenyl)carbamoyloxy]hexyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O4/c21-15-5-9-17(10-6-15)23-19(25)27-13-3-1-2-4-14-28-20(26)24-18-11-7-16(22)8-12-18/h5-12H,1-4,13-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIOHMQXFDIHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCCCCCCOC(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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